molecular formula C8H13NO2 B3050274 3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone CAS No. 2475-90-3

3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone

Cat. No.: B3050274
CAS No.: 2475-90-3
M. Wt: 155.19 g/mol
InChI Key: SNCWVRVBTNXGNQ-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with hydroxyimino and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine: Similar in having a hydroxyimino group but differs in the core structure.

    Ethyl cyanohydroxyiminoacetate: Contains a hydroxyimino group but has a different backbone.

    4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Similar functional group but different ring structure.

Uniqueness

3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone is unique due to its cyclobutanone ring with tetramethyl substitution, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxyimino-2,2,4,4-tetramethylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(2)5(9-11)8(3,4)6(7)10/h11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCWVRVBTNXGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NO)C(C1=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301954
Record name 3-(hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-90-3
Record name NSC147608
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 2
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 3
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 4
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 5
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Reactant of Route 6
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone

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